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molecular formula C18H17NO2 B073245 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone CAS No. 1483-97-2

1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone

Cat. No. B073245
M. Wt: 279.3 g/mol
InChI Key: RIRBXBVFZCKFNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04597896

Procedure details

Nineteen (19) grams of the 3,6-diacetyl-N-ethylcarbazole from Example 1 was dissolved in 800 ml pyridine and added to 400 ml of 5% aqueous sodium hydroxide in a 6-liter Erlenmeyer flask. While cooling the mixture in ice, 1429 ml of 5% sodium hypochlorite (bleach) was added. The reaction was allowed to stir 3.5 hours at room temperature. A concentrated solution of sodium bisulfite was added until no hypochlorite remained (starch-iodine test). The basic solution was neutralized with concentrated HCl and the precipitated diacid filtered. The yield of N-ethylcarbazole-3,6-dicarboxylic acid was 13.12 g. Elemental analysis was as follows. Calculated for C16H13NO4 :%C, 67.84; %H, 4.63; %N, 4.94. Found: %C, 67.60; %H, 4.64; %N, 4.88.
[Compound]
Name
( 19 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
1429 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
starch iodine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[CH:6][C:7]2[N:8]([CH2:20][CH3:21])[C:9]3[C:14]([C:15]=2[CH:16]=1)=[CH:13][C:12]([C:17](=[O:19])C)=[CH:11][CH:10]=3)(=[O:3])C.[OH-:22].[Na+].Cl[O-:25].[Na+].S(=O)(O)[O-].[Na+].Cl[O-].Cl>N1C=CC=CC=1>[CH2:20]([N:8]1[C:9]2[CH:10]=[CH:11][C:12]([C:17]([OH:22])=[O:19])=[CH:13][C:14]=2[C:15]2[C:7]1=[CH:6][CH:5]=[C:4]([C:1]([OH:25])=[O:3])[CH:16]=2)[CH3:21] |f:1.2,3.4,5.6|

Inputs

Step One
Name
( 19 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1C=CC=2N(C3=CC=C(C=C3C2C1)C(C)=O)CC
Name
Quantity
800 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
1429 mL
Type
reactant
Smiles
Cl[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-]
Step Five
Name
starch iodine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir 3.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
While cooling the mixture in ice
FILTRATION
Type
FILTRATION
Details
the precipitated diacid filtered

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
Smiles
C(C)N1C2=CC=C(C=C2C=2C=C(C=CC12)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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